N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide
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Overview
Description
N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a benzyloxy group at the 3-position and a diphenylacetamide moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of 3-(benzyloxy)pyridine: This intermediate can be synthesized by reacting 2-amino-3-hydroxypyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures.
Coupling with 2,2-diphenylacetyl chloride: The 3-(benzyloxy)pyridine is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. This step forms the desired amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-[3-(benzoyloxy)pyridin-2-yl]-2,2-diphenylacetamide.
Reduction: Formation of N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylamine.
Substitution: Formation of substituted derivatives such as N-[3-(benzyloxy)-5-nitropyridin-2-yl]-2,2-diphenylacetamide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and diphenylacetamide moieties could play a role in binding to the active site of the target protein, influencing its function.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine-amide structure but lack the benzyloxy and diphenyl groups.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but differ in their substitution pattern and functional groups.
Uniqueness
N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide is unique due to the presence of both benzyloxy and diphenylacetamide groups, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2,2-diphenyl-N-(3-phenylmethoxypyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-26(24(21-13-6-2-7-14-21)22-15-8-3-9-16-22)28-25-23(17-10-18-27-25)30-19-20-11-4-1-5-12-20/h1-18,24H,19H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPBSRDFGCHSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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